Cadmium acetylacetonate hydrate
Description
Cadmium acetylacetonate hydrate (chemical formula: C₁₀H₁₄CdO₄·xH₂O, CAS: 14689-45-3) is a coordination compound where cadmium(II) ions are chelated by three acetylacetonate (acac) ligands and associated with water molecules . It is commercially available with a purity of ≥98% and is primarily used in materials science and catalysis research. The acetylacetonate ligand (C₅H₇O₂⁻) binds strongly to the cadmium center via its two oxygen atoms, forming a stable octahedral complex .
Properties
Molecular Formula |
C10H16CdO5 |
|---|---|
Molecular Weight |
328.64 g/mol |
IUPAC Name |
cadmium(2+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H7O2.Cd.H2O/c2*1-4(6)3-5(2)7;;/h2*3H,1-2H3;;1H2/q2*-1;+2; |
InChI Key |
FPNUZVPTDYNKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Cd+2] |
Origin of Product |
United States |
Scientific Research Applications
Cadmium acetylacetonate hydrate is widely recognized for its catalytic properties. It is commonly used as a catalyst in polymerization reactions and organic synthesis. The compound facilitates the formation of complex structures by promoting the interaction between various reactants.
Case Study: Polymerization Reactions
In a study published by Stanford Advanced Materials, cadmium acetylacetonate was employed as a catalyst in the polymerization of styrene, resulting in high molecular weight polystyrene with controlled architecture . This demonstrates its effectiveness in producing materials with specific properties for industrial applications.
Thin-Film Deposition
The compound is also utilized in thin-film deposition processes, particularly in the fabrication of semiconductor materials and photovoltaic devices. Its ability to form uniform films makes it suitable for applications in electronics and solar energy.
Case Study: Semiconductor Fabrication
Research conducted at the Leibniz Institute for Solid State and Materials Research Dresden highlighted the use of this compound in chemical vapor deposition (CVD) techniques to create cadmium selenide (CdSe) thin films. These films exhibited excellent photoconductive properties, making them ideal for use in solar cells .
Quantum Dot Production
This compound serves as a precursor for synthesizing cadmium-based quantum dots (QDs). These nanomaterials have significant applications in optoelectronic devices, including LEDs and solar cells.
Case Study: Quantum Dot Synthesis
A notable study demonstrated the synthesis of cadmium sulfide (CdS) quantum dots using cadmium acetylacetonate as a starting material. The resulting QDs showed tunable optical properties, which are crucial for enhancing the performance of light-emitting devices .
Environmental Considerations
While cadmium compounds are useful in various applications, they also pose environmental risks due to their toxicity. Research into cadmium-free alternatives is ongoing, focusing on maintaining efficiency while reducing ecological impact.
Research Insights
A recent study emphasized developing cadmium-free quantum dots that maintain high efficiency levels for LED applications, showcasing the industry's shift towards safer materials without compromising performance .
Comparison with Similar Compounds
Research Findings and Trends
Recent studies highlight a shift toward replacing cadmium acetylacetonate with less toxic alternatives. For example:
Preparation Methods
General Synthetic Approach
The primary method to prepare cadmium acetylacetonate hydrate involves the reaction of cadmium oxide or cadmium hydroxide with 2,4-pentanedione (acetylacetone) under heating conditions. The process typically proceeds as follows:
- Reactants : Particulate, substantially dry cadmium oxide (CdO) or cadmium hydroxide (Cd(OH)₂) and 2,4-pentanedione.
- Reaction Conditions : Heating the mixture at temperatures ranging from about 50°C to 150°C, often under slight positive pressure (0.5 to 15 psi absolute).
- Solvent Environment : The reaction may be conducted in the presence of 2,4-pentanedione itself acting as a solvent, sometimes with inert nonaqueous solvents like benzene, toluene, or carbon tetrachloride to aid dissolution and reaction.
- Water Saturation : The 2,4-pentanedione is usually substantially saturated with water, which is either originally present or formed during the reaction.
- Crystallization : After reaction completion, the metal acetylacetonate is crystallized by cooling the reaction mixture to about 20–30°C.
- Recovery : The crystalline this compound is separated from unreacted 2,4-pentanedione and purified.
This method is adapted from a patented process for metal acetylacetonates, including this compound, which reports approximately 70% theoretical yield when starting from cadmium oxide.
Detailed Reaction Procedure (Based on Patent Example)
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Charge reaction flask with dry 2,4-pentanedione | Typically several kilograms scale; e.g., 6500 g in example |
| 2 | Add particulate CdO or Cd(OH)₂ | Example: 1795 g CdO for this compound synthesis |
| 3 | Heat mixture under partial vacuum or slight positive pressure | Temperature: 70–110°C; Pressure: ~2 psi absolute or 0.5–15 psi |
| 4 | Boil and stir until CdO dissolves and reaction completes | Reaction monitored by disappearance of solid CdO |
| 5 | Condense vapors containing 2,4-pentanedione and water | Vapors collected and phase-separated |
| 6 | Cool reaction mixture to crystallize product | Cooling to 20–30°C to induce crystallization |
| 7 | Separate and recover crystalline this compound | Solid filtered, washed, and dried |
Key Research Findings and Data
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₀H₁₄CdO₄·xH₂O (hydrate form) |
| Molecular Weight | 310.63 g/mol (anhydrous) |
| Physical Appearance | White to beige powder |
| Melting Point | 209–214 °C |
| Synthesis Yield | Approximately 70% theoretical from CdO |
| Reaction Temperature | 50–150 °C (optimum 75–100 °C) |
| Reaction Pressure | 0.5–15 psi absolute |
| Solvent | 2,4-pentanedione (substantially water saturated) |
| Crystallization Temperature | 20–30 °C |
| Purification | Crystallization and washing with paraffinic hydrocarbons |
Analytical and Practical Notes
- Water Content : The hydrate form of cadmium acetylacetonate contains coordinated water molecules, which influence its solubility and reactivity.
- Purity : The process aims to produce a crystalline solid substantially free from metal oxides and hydroxides.
- Recycling : Unreacted 2,4-pentanedione saturated with metal acetylacetonate and water is recycled back into the reaction to improve efficiency.
- Applications : The compound is used as a precursor in polymer stabilization, nanoparticle synthesis, and other organometallic applications.
Summary Table of Preparation Methods
| Preparation Method | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Heating CdO with 2,4-pentanedione | CdO, 2,4-pentanedione (water saturated) | 70–110°C, 0.5–15 psi, reflux | ~70% | Crystallization at 20–30°C; patented process |
| Heating Cd(OH)₂ with 2,4-pentanedione | Cd(OH)₂, 2,4-pentanedione | Similar to CdO method | ~70% | Alternative cadmium source |
| Solventless synthesis (usage) | Cd acetylacetonate hydrate + sulfur precursor | 180–320°C, N₂ atmosphere | Not applicable | Used as precursor, not preparation |
Q & A
Basic: What are the recommended synthesis and purification protocols for cadmium acetylacetonate hydrate to ensure high purity for catalytic applications?
Methodological Answer:
this compound is typically synthesized via a solvothermal reaction using cadmium nitrate hydrate and acetylacetone in a molar ratio of 1:3, dissolved in ethanol or methanol. The reaction is refluxed at 80–90°C under nitrogen for 6–8 hours. Precipitation occurs upon cooling, followed by vacuum filtration and repeated washing with deionized water to remove unreacted precursors. Purification involves recrystallization from anhydrous ethanol or acetone, with drying under vacuum at 60°C to prevent hydration variability . For catalytic applications, trace metal analysis (e.g., ICP-MS) is recommended to confirm purity >98% .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
this compound is toxic and carcinogenic. Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for synthesis or handling to avoid inhalation of fine particulates.
- Storage: Keep in airtight, light-resistant containers at room temperature, away from oxidizers or acids to prevent decomposition .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols require immediate decontamination with water and medical consultation if exposed .
Basic: Which characterization techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- FTIR Spectroscopy: Validate ligand coordination via peaks at 1520–1580 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-O bonding) .
- Thermogravimetric Analysis (TGA): Determine hydration state by mass loss at 100–150°C (water removal) and 250–300°C (ligand decomposition) .
- X-ray Diffraction (XRD): Confirm crystallinity and compare with reference patterns (e.g., ICDD PDF-4+ database) to detect impurities .
- Elemental Analysis (EA): Verify C/H/Cd ratios within ±0.3% of theoretical values .
Advanced: How can researchers optimize this compound as a precursor for heterogeneous catalysis in cross-coupling reactions?
Methodological Answer:
Optimization strategies include:
- Ligand Tuning: Modify acetylacetonate ligands with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metal center reactivity .
- Support Functionalization: Immobilize the complex on mesoporous silica or MOFs to improve stability and recyclability .
- In Situ Characterization: Use XAS (X-ray absorption spectroscopy) to monitor Cd oxidation state changes during catalysis. Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps .
Advanced: What analytical workflows ensure reproducibility in studies involving this compound?
Methodological Answer:
- Batch Consistency: Use ICP-OES to validate Cd content (theoretical: ~32.1 wt%) and exclude contaminants (e.g., Zn, Pb) .
- Spectroscopic Calibration: Standardize FTIR and XRD measurements against certified reference materials (e.g., NIST SRM 674b) .
- Data Reporting: Adhere to the "Standards for Reporting Qualitative Research" (SRQR), detailing synthesis parameters (solvent, temperature), instrumentation settings, and statistical error margins .
Advanced: How can contradictory data regarding the hydration state or decomposition pathways of this compound be resolved?
Methodological Answer:
- Multi-Technique Validation: Combine TGA-DSC to quantify hydration water (endothermic peaks at 100–150°C) and decomposition exotherms (250–300°C). Pair with Karl Fischer titration for precise water content analysis .
- In Situ XRD: Monitor phase changes under controlled humidity/temperature to identify metastable hydrated forms .
- Computational Modeling: DFT calculations predict thermodynamic stability of hydration states, reconciling experimental discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
